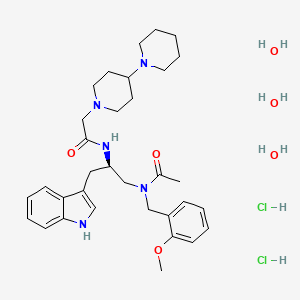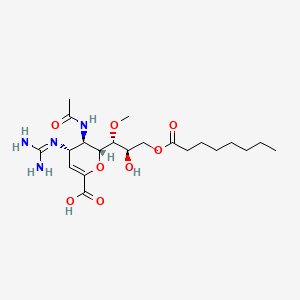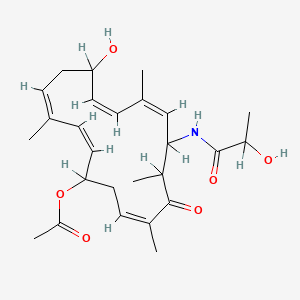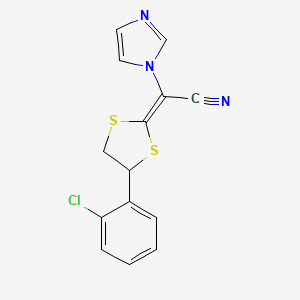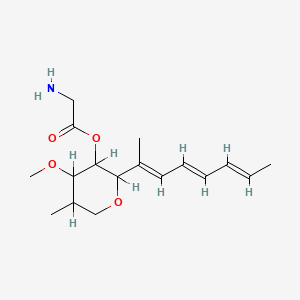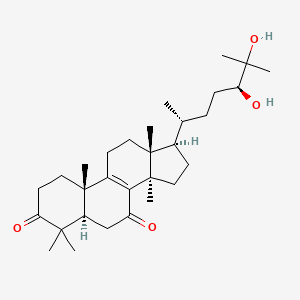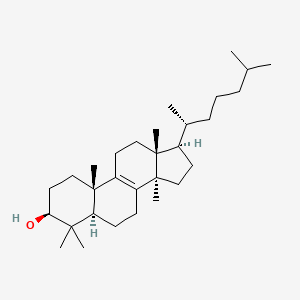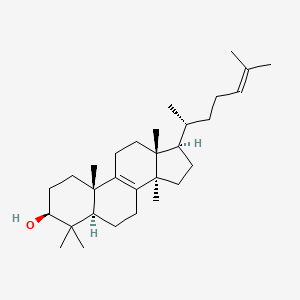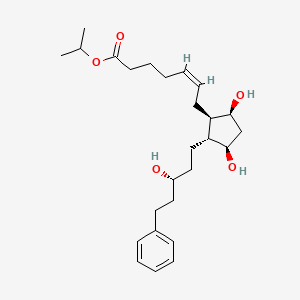
ラタノプロスト
概要
説明
ラタノプロストは、開放隅角緑内障または眼圧亢進症の患者における眼圧の上昇を治療するために主に使用される合成プロスタグランジンF2アルファアナログです . それは、眼からの房水の流出を増加させることによって眼圧を下げます . ラタノプロストは点眼薬として局所的に適用され、その有効性と最小限の全身副作用で知られています .
2. 製法
合成経路と反応条件: ラタノプロストは、キラル前駆体とさまざまな反応条件を使用する多段階プロセスを使用して合成されます。1つの効率的な合成経路には、キラル基質としてCoreyラクトンジオールの使用が含まれます。 このプロセスには、スウェーン酸化、アリル位還元、およびウィッティヒ反応条件が含まれます . ケトンとアルケン官能基の還元は、メタノール中、塩化ニッケルおよび水素化ホウ素ナトリウムなどの低コストの触媒を使用して1段階で行われます .
工業的製造方法: ラタノプロストの工業的製造には、高収率と純度を確保しながら、ラボでの合成方法のスケールアップが含まれます。 1つの特許取得済み方法には、低温でのジイソブチルアルミニウム水素化物を使用したラクトン基の還元が含まれます . この方法は、大規模生産に効率的かつスケーラブルになるように設計されています .
科学的研究の応用
Latanoprost has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Latanoprost is used as a model compound in the study of prostaglandin analogs and their synthesis.
Medicine: Latanoprost is extensively used in the treatment of glaucoma and ocular hypertension.
作用機序
ラタノプロストは、眼からの房水の流出をぶどう膜強膜経路を介して増加させることによってその効果を発揮します . これは、プロスタグランジンF受容体の選択的アゴニストであり、毛様体筋の弛緩とぶどう膜強膜流出の増加につながります . この化合物は、最初に角膜の酵素によって活性型であるラタノプロスト酸に水解されるイソプロピルエステルプロドラッグとして投与されます .
6. 類似の化合物との比較
ラタノプロストは、ビマトプロスト、トラボプロスト、およびタフルプロストなどの他のプロスタグランジンアナログと比較されます。
ビマトプロスト: ラタノプロストとビマトプロストはどちらも眼圧を下げるために使用されますが、ビマトプロストはまつげの成長を促進するためにも使用されます.
トラボプロスト: ラタノプロストと同様に、トラボプロストは緑内障と眼圧亢進症の治療に使用されます。
タフルプロスト: タフルプロストは、同様の適応症に使用されるもう1つのプロスタグランジンアナログですが、防腐剤を含まない製剤で入手できるため、一部の患者はよりよく耐えることができます.
ラタノプロストは、有効性、安全性、患者の耐容性のバランスにおいてユニークであり、緑内障と眼圧亢進症の多くの患者にとって好ましい選択肢となっています .
生化学分析
Biochemical Properties
Latanoprost is a prodrug that is hydrolyzed by esterases in the cornea to its active form, latanoprost acid . This active form interacts with the prostaglandin F2 alpha receptor, a G-protein coupled receptor, leading to a series of biochemical reactions that increase the outflow of aqueous humor . The interaction between latanoprost acid and the prostaglandin F2 alpha receptor involves the activation of matrix metalloproteinases, which remodel the extracellular matrix and facilitate increased fluid outflow .
Cellular Effects
Latanoprost acid exerts several effects on various cell types within the eye. It primarily affects the cells of the ciliary muscle, leading to increased uveoscleral outflow . Additionally, latanoprost acid influences the expression of genes involved in extracellular matrix remodeling, such as matrix metalloproteinases . This remodeling process is crucial for maintaining the proper function of the trabecular meshwork and ensuring efficient fluid drainage from the eye .
Molecular Mechanism
The molecular mechanism of latanoprost involves its conversion to latanoprost acid, which then binds to the prostaglandin F2 alpha receptor on the surface of ciliary muscle cells . This binding activates a signaling cascade that includes the release of calcium ions and the activation of protein kinase C . These events lead to the remodeling of the extracellular matrix through the activation of matrix metalloproteinases, ultimately increasing the outflow of aqueous humor and reducing intraocular pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of latanoprost have been observed to change over time. The drug is rapidly hydrolyzed to its active form upon administration, with peak effects occurring within a few hours . The reduction in intraocular pressure can last for up to 24 hours, making it suitable for once-daily administration . Long-term studies have shown that latanoprost maintains its efficacy over extended periods, with no significant degradation or loss of activity .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of latanoprost vary with dosage. At therapeutic doses, latanoprost effectively reduces intraocular pressure without significant adverse effects . At higher doses, it can cause conjunctival hyperemia and other ocular surface changes . These findings highlight the importance of proper dosing to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
Latanoprost is metabolized primarily in the liver through beta-oxidation of its fatty acid side chain . The metabolites, 1,2-dinor- and 1,2,3,4-tetranor-latanoprost acid, are then excreted via the kidneys . This metabolic pathway ensures the rapid clearance of the drug from the systemic circulation, minimizing the risk of systemic side effects .
Transport and Distribution
After topical administration, latanoprost is absorbed through the cornea and distributed within the aqueous humor of the eye . The active form, latanoprost acid, can be detected in the aqueous humor for up to 4 hours post-administration . The drug’s lipophilic nature facilitates its penetration through the corneal epithelium and its subsequent distribution within ocular tissues .
Subcellular Localization
Latanoprost acid primarily localizes to the ciliary muscle cells, where it exerts its effects on the prostaglandin F2 alpha receptor . The drug does not appear to undergo significant post-translational modifications or targeting to other subcellular compartments . Its activity is largely confined to the extracellular matrix and the cell surface receptors involved in aqueous humor outflow regulation .
準備方法
Synthetic Routes and Reaction Conditions: Latanoprost is synthesized using a multi-step process that involves the use of chiral precursors and various reaction conditions. One efficient synthetic route involves the use of Corey lactone diol as a chiral substrate. The process includes Swern oxidation, allylic reduction, and Wittig reaction conditions . Reduction of keto and alkene functional groups is achieved in a single step using a low-cost catalyst such as nickel chloride and sodium borohydride in methanol .
Industrial Production Methods: Industrial production of latanoprost involves scaling up the laboratory synthesis methods while ensuring high yield and purity. One patented method includes the reduction of a lactone group using diisobutylaluminum hydride at low temperatures . This method is designed to be efficient and scalable for large-scale production .
化学反応の分析
反応の種類: ラタノプロストは、酸化、還元、および置換を含むさまざまな化学反応を受けます。 この化合物は加水分解に敏感であり、エステル加水分解によってその活性型であるラタノプロスト酸に変換することができます .
一般的な試薬と条件:
主要な生成物: これらの反応から生成される主要な生成物はラタノプロスト酸であり、これは化合物の生物学的に活性な形態です .
4. 科学研究アプリケーション
ラタノプロストは、化学、生物学、医学、および産業の分野における科学研究で幅広い用途があります。
化学: ラタノプロストは、プロスタグランジンアナログとその合成の研究におけるモデル化合物として使用されます.
生物学: それは、プロスタグランジンアナログが細胞プロセスとシグナル伝達経路に与える影響を調べるために使用されます.
類似化合物との比較
Latanoprost is compared with other prostaglandin analogs such as bimatoprost, travoprost, and tafluprost:
Latanoprost is unique in its balance of efficacy, safety, and patient tolerance, making it a preferred choice for many patients with glaucoma and ocular hypertension .
特性
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXICVAJURFBLW-CEYXHVGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041057 | |
| Record name | Latanoprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Latanoprost | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014792 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.29e-02 g/L | |
| Record name | Latanoprost | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014792 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Elevated intraocular pressure leads to an increased risk of glaucomatous visual field loss. The higher the intraocular pressure, the higher the risk of damage to the optic nerve and loss of visual field. Latanoprost selectively stimulates the prostaglandin F2 alpha receptor and this results in a decreased intraocular pressure (IOP) via the increased outflow of aqueous humor, which is often implicated in cases of elevated intraocular pressure. Possible specific mechanisms of the abovementioned increased aqueous outflow are the remodeling of the extracellular matrix and regulation of matrix metalloproteinases. These actions result in higher tissue permeability related to humor outflow pathways, which likely change outflow resistance and/or outflow rates. | |
| Record name | Latanoprost | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00654 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
130209-82-4, 155551-81-8 | |
| Record name | Latanoprost | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130209-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Latanoprost [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130209824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latanoprost, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155551818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latanoprost | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00654 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Latanoprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Latanoprost | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LATANOPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z5B6HVF6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Latanoprost | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014792 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Latanoprost in reducing intraocular pressure (IOP)?
A: Latanoprost, a prostaglandin F2α analog, primarily reduces IOP by increasing uveoscleral outflow of aqueous humor. []
Q2: Does Latanoprost influence the trabecular meshwork outflow pathway?
A: While Latanoprost's primary mechanism targets uveoscleral outflow, studies suggest it may also have a modest effect on trabecular meshwork outflow. []
Q3: How does Latanoprost interact with its target to increase uveoscleral outflow?
A: Latanoprost, after being hydrolyzed to its active free acid form, binds to prostaglandin FP receptors in the ciliary muscle and surrounding tissues. This binding initiates a cascade of intracellular signaling events, leading to extracellular matrix remodeling and increased permeability of the tissues involved in uveoscleral outflow. [, ]
Q4: What is the molecular formula and weight of Latanoprost?
A: Latanoprost has a molecular formula of C26H40O5 and a molecular weight of 432.59 g/mol. [, ]
Q5: Are there spectroscopic data available to confirm the structure of Latanoprost?
A: Yes, Latanoprost structure has been confirmed by various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and HRMS. []
Q6: How does temperature affect the stability of Latanoprost?
A: Latanoprost exhibits thermal instability. Studies reveal that while it remains stable at 4°C and 25°C, it degrades at higher temperatures. For instance, at 50°C, 10% degradation occurs within 8.25 days. []
Q7: Does exposure to light impact Latanoprost stability?
A: Yes, Latanoprost is susceptible to degradation upon exposure to ultraviolet radiation, particularly UVB. []
Q8: What practical storage recommendations can be derived from the stability data?
A: Based on its sensitivity to light and heat, Latanoprost should ideally be stored in a cool, dark place, preferably below room temperature. []
Q9: How is Latanoprost absorbed and distributed in the eye?
A: Latanoprost, being an ester prodrug, is well absorbed through the cornea. After penetrating the cornea, it undergoes hydrolysis to its active free acid form, which then effectively reaches the aqueous humor, achieving peak concentration within 1-2 hours after topical application. [, ]
Q10: Describe the metabolism and excretion of Latanoprost.
A: Latanoprost is primarily metabolized in the liver, mainly through beta-oxidation, into more polar metabolites like the 1,2-dinor acid and 1,2,3,4-tetranor metabolites. These metabolites, along with a small amount of the active acid form, are primarily excreted in the urine and to a lesser extent in feces. [, ]
Q11: Is there any evidence of Latanoprost accumulation in ocular tissues or systemically?
A: Studies in cynomolgus monkeys indicate no significant accumulation of Latanoprost or its metabolites in ocular tissues or systemically after repeated topical administration. [, ]
Q12: What in vitro models have been used to study the effects of Latanoprost on ocular cells?
A: Researchers have utilized cultured human Tenon fibroblasts (HTFs) and rabbit ciliary muscle (RCM) cells to investigate the effects of Latanoprost on extracellular matrix remodeling, cellular contraction, and gene expression related to IOP regulation. [, ]
Q13: What animal models have been employed to investigate the efficacy and safety of Latanoprost in glaucoma?
A: Albino rabbits, cynomolgus monkeys, and beagle dogs are among the animal models used to study the IOP-lowering effects, pharmacokinetics, and ocular safety of Latanoprost. [, , , , ]
Q14: What are the key findings from clinical trials evaluating the efficacy of Latanoprost in glaucoma patients?
A: Numerous clinical trials have demonstrated that Latanoprost effectively reduces IOP in patients with open-angle glaucoma and ocular hypertension, both as monotherapy and in combination with other IOP-lowering medications. These trials have also highlighted its favorable long-term safety and tolerability profile compared to some other classes of glaucoma medications. [, , , , , , , , , , ]
Q15: Is there evidence of Latanoprost resistance developing in patients with glaucoma?
A: While Latanoprost is generally effective, some patients may experience a diminished response over time, termed "latanoprost non-response." The mechanisms underlying this phenomenon are not fully understood but may involve changes in prostaglandin receptor expression or function, alterations in downstream signaling pathways, or increased resistance to uveoscleral outflow. []
Q16: What are the most common ocular adverse events associated with Latanoprost?
A: The most frequently reported ocular adverse events associated with Latanoprost are conjunctival hyperemia, increased iris pigmentation, hypertrichosis (growth of eyelashes), and ocular surface irritation. [, ]
Q17: Are there any concerns regarding the long-term safety of Latanoprost, particularly regarding its potential to cause malignant melanoma?
A: Extensive safety data from clinical trials and post-marketing surveillance have not established a causal link between Latanoprost use and malignant melanoma, either ocular or cutaneous. While Latanoprost can increase iris pigmentation, this effect is thought to be due to stimulation of melanin synthesis and not an increase in melanocyte proliferation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


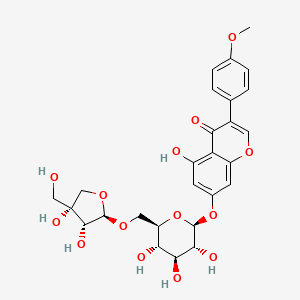
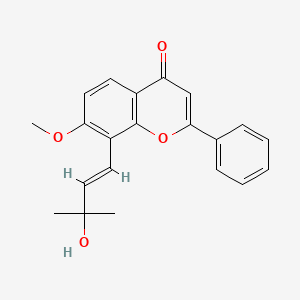
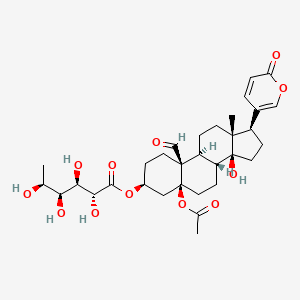
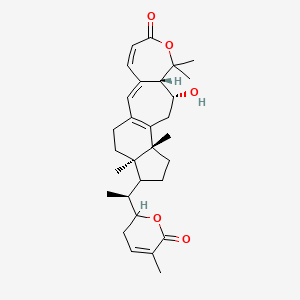
![1,6,11-Trihydroxy-8-[4-hydroxy-5-[5-hydroxy-3-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1674459.png)
